molecular formula C16H12N2O2 B5675231 2-(4-hydroxyphenyl)quinoline-4-carboxamide

2-(4-hydroxyphenyl)quinoline-4-carboxamide

Cat. No.: B5675231
M. Wt: 264.28 g/mol
InChI Key: VSDVTSRYDOSTHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hydroxyphenyl)quinoline-4-carboxamide is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound features a quinoline core with a hydroxyphenyl group at the 2-position and a carboxamide group at the 4-position. The unique structure of this compound makes it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-hydroxyphenyl)quinoline-4-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of quinoline-4-carboxylic acid and 4-hydroxyaniline.

    Condensation Reaction: Quinoline-4-carboxylic acid is reacted with 4-hydroxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. This reaction forms the amide bond, resulting in this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)quinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed for reduction.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH) for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

2-(4-Hydroxyphenyl)quinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a subject of study in drug discovery.

    Medicine: It is investigated for its potential therapeutic applications, including its role as an inhibitor of specific enzymes and receptors.

    Industry: The compound is used in the development of materials with specific properties, such as fluorescence and photostability.

Mechanism of Action

The mechanism of action of 2-(4-hydroxyphenyl)quinoline-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolones: These compounds share a similar quinoline core with a hydroxy group at the 4-position.

    Quinoline-2-carboxamides: These compounds have a carboxamide group at the 2-position of the quinoline ring.

Uniqueness

2-(4-Hydroxyphenyl)quinoline-4-carboxamide is unique due to the presence of both a hydroxyphenyl group and a carboxamide group on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

2-(4-hydroxyphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c17-16(20)13-9-15(10-5-7-11(19)8-6-10)18-14-4-2-1-3-12(13)14/h1-9,19H,(H2,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDVTSRYDOSTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)O)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.